molecular formula C45H48N3O3P3 B14382065 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane CAS No. 90179-78-5

1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane

Cat. No.: B14382065
CAS No.: 90179-78-5
M. Wt: 771.8 g/mol
InChI Key: ZNPVPJFXHTYSNN-UHFFFAOYSA-N
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Description

1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is a complex organic compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is notable for its unique structure, which includes three diphenylphosphoryl groups attached to a triazonane ring. This structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane typically involves the reaction of diphenylphosphine with a triazonane precursor. One common method is the condensation reaction, where diphenylphosphine is reacted with formaldehyde and a triazonane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane undergoes various chemical reactions, including:

    Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphines.

    Substitution: The diphenylphosphoryl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.

Scientific Research Applications

1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall chemical process. The pathways involved include coordination to transition metals and participation in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7-Tris[(diphenylphosphinyl)methyl]-1,4,7-triazonane
  • 1,4,7-Tris[(diphenylphosphoryl)ethyl]-1,4,7-triazonane

Uniqueness

1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is unique due to its specific arrangement of diphenylphosphoryl groups and the triazonane ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science.

Properties

CAS No.

90179-78-5

Molecular Formula

C45H48N3O3P3

Molecular Weight

771.8 g/mol

IUPAC Name

1,4,7-tris(diphenylphosphorylmethyl)-1,4,7-triazonane

InChI

InChI=1S/C45H48N3O3P3/c49-52(40-19-7-1-8-20-40,41-21-9-2-10-22-41)37-46-31-33-47(38-53(50,42-23-11-3-12-24-42)43-25-13-4-14-26-43)35-36-48(34-32-46)39-54(51,44-27-15-5-16-28-44)45-29-17-6-18-30-45/h1-30H,31-39H2

InChI Key

ZNPVPJFXHTYSNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CP(=O)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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